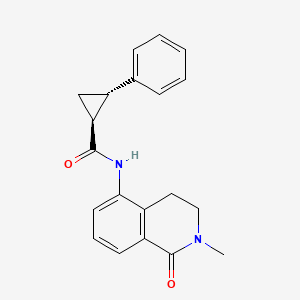![molecular formula C19H22N2O3 B7341678 (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341678.png)
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, and it can also activate the sigma-1 receptor. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce anxiety, and have neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone. One potential area of research is the development of new drugs based on the structure and mechanism of action of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Métodos De Síntesis
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of 2-ethoxy-4-methylpyridine with (3R)-3-phenoxypyrrolidine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting compound is then purified using column chromatography. Enzymatic synthesis of this compound involves the use of enzymes such as lipases and proteases to catalyze the reaction between the two precursor molecules.
Aplicaciones Científicas De Investigación
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-18-17(14(2)9-11-20-18)19(22)21-12-10-16(13-21)24-15-7-5-4-6-8-15/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQROICNTHRHGX-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1C(=O)N2CCC(C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=CC(=C1C(=O)N2CC[C@H](C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)benzamide](/img/structure/B7341596.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341604.png)
![2-(ethylsulfanylmethyl)-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]benzamide](/img/structure/B7341606.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(1-methylpyrazol-3-yl)ethanone](/img/structure/B7341614.png)

![3-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7341619.png)
![4-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]-1,4-diazepan-5-one](/img/structure/B7341632.png)
![(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341636.png)
![1-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7341640.png)
![N-[4-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7341645.png)
![(2R,3R)-N-[(1-ethylsulfanylcyclopropyl)methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7341654.png)
![(1R,2S)-N-[(1-ethylsulfanylcyclopropyl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341669.png)
![(2R,3R)-2-(1-ethylpyrazol-4-yl)-N-[(1-ethylsulfanylcyclopropyl)methyl]oxane-3-carboxamide](/img/structure/B7341672.png)
![1-[[1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B7341690.png)